Cas no 2167696-84-4 (2-bromopropyl azetidine-3-carboxylate)

2-Bromopropyl azetidine-3-carboxylate is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, coupled with a bromopropyl ester group, offering reactive sites for further functionalization. Its structure enables applications in the development of bioactive molecules, particularly in medicinal chemistry, where azetidine derivatives are valued for their conformational rigidity and metabolic stability. The bromine substituent facilitates nucleophilic substitution reactions, allowing efficient derivatization. This compound is particularly useful in the synthesis of protease inhibitors, receptor modulators, and other pharmacologically active agents. Proper handling is required due to its reactive nature.
2-bromopropyl azetidine-3-carboxylate structure
2167696-84-4 structure
Product Name:2-bromopropyl azetidine-3-carboxylate
CAS No:2167696-84-4
MF:C7H12BrNO2
MW:222.079681396484
CID:5937107
PubChem ID:165570040
Update Time:2025-10-28

2-bromopropyl azetidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-bromopropyl azetidine-3-carboxylate
    • EN300-1571149
    • 2167696-84-4
    • Inchi: 1S/C7H12BrNO2/c1-5(8)4-11-7(10)6-2-9-3-6/h5-6,9H,2-4H2,1H3
    • InChI Key: PILPEIXSBUILHK-UHFFFAOYSA-N
    • SMILES: BrC(C)COC(C1CNC1)=O

Computed Properties

  • Exact Mass: 221.00514g/mol
  • Monoisotopic Mass: 221.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.3Ų

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2-bromopropyl azetidine-3-carboxylate Related Literature

Additional information on 2-bromopropyl azetidine-3-carboxylate

Comprehensive Overview of 2-Bromopropyl Azetidine-3-carboxylate (CAS No. 2167696-84-4): Properties, Applications, and Industry Insights

In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, 2-bromopropyl azetidine-3-carboxylate (CAS No. 2167696-84-4) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its azetidine ring and bromopropyl ester functionality, serves as a critical building block in synthetic chemistry. Researchers and manufacturers are increasingly exploring its potential in drug discovery, agrochemicals, and material science, aligning with the growing demand for high-value heterocyclic compounds.

The molecular structure of 2-bromopropyl azetidine-3-carboxylate combines a strained four-membered azetidine moiety with a reactive bromine substituent, making it a valuable precursor for ring-opening reactions and cross-coupling methodologies. Its CAS registry number (2167696-84-4) ensures precise identification in global chemical databases, addressing the industry's need for standardized chemical identifiers. Recent studies highlight its role in synthesizing bioactive molecules, particularly those targeting neurological and metabolic pathways—a hot topic in AI-driven drug design platforms.

From an industrial perspective, the compound's relevance is amplified by the surge in green chemistry initiatives. Its potential as a sustainable synthetic intermediate aligns with trends like catalytic C-H activation and solvent-free reactions—frequently searched topics in academic and patent literature. Analytical techniques such as HPLC purity testing and NMR spectral analysis (common queries among chemists) confirm its stability under optimized storage conditions, ensuring reproducibility in large-scale pharmaceutical synthesis.

Market analysts note rising interest in azetidine derivatives due to their enhanced pharmacokinetic profiles compared to larger heterocycles. This positions 2-bromopropyl azetidine-3-carboxylate as a strategic asset for medicinal chemistry optimization—a key focus area in personalized medicine research. Furthermore, its compatibility with flow chemistry systems (a trending search term in process chemistry) enables continuous manufacturing, reducing waste generation—an essential consideration for ESG-compliant production.

In conclusion, 2-bromopropyl azetidine-3-carboxylate (CAS 2167696-84-4) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its applications span from small-molecule therapeutics to advanced material precursors, resonating with current priorities like carbon-neutral synthesis and high-throughput screening. As the scientific community continues to explore its potential, this compound remains a compelling subject for both academic research and industrial development.

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